3-(3,5-Dichlorophenyl)aniline
Overview
Description
3-(3,5-Dichlorophenyl)aniline is an organic compound with the molecular formula C12H9Cl2N. It is a derivative of aniline, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3-(3,5-Dichlorophenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)aniline typically involves the hydrogenation of 3,5-dichloronitrobenzene. The process includes the following steps :
Chlorination: 4-chloro-2-nitrotoluene is chlorinated to produce 4,6-dichloro-2-nitrotoluene.
Oxidation and Hydrogenation: The 4,6-dichloro-2-nitrotoluene is then oxidized and hydrogenated to yield 4,6-dichloro-aminobenzoic acid.
Decarboxylation: The final step involves the decarboxylation of 4,6-dichloro-aminobenzoic acid to obtain 3,5-dichloroaniline.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various aniline derivatives .
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: An isomer with similar chemical properties but different biological activities.
2,4-Dichloroaniline: Another isomer used in the production of herbicides and dyes.
2,6-Dichloroaniline: Known for its use in the synthesis of pharmaceuticals.
Uniqueness
3-(3,5-Dichlorophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields, from industrial chemistry to biomedical research, highlight its versatility and importance .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVTJQZCTZZSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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